REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10](Cl)[C:11]([F:14])([F:13])[F:12])=[CH:5][CH:4]=1.[N-:16]=[N+:17]=[N-:18].[Na+].Cl.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:10]([C:11]([F:14])([F:13])[F:12])=[N:18][N:17]=[N:16]2)=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 80° C. for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
WASH
|
Details
|
washed with water (30 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous magnesium sulfate for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
subjected to solvent removal by evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1N=NN=C1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.05 g | |
YIELD: PERCENTYIELD | 98.3% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |